molecular formula C13H8NaO6S2- B1424287 Pubchem_53433225 CAS No. 53091-78-4

Pubchem_53433225

Cat. No. B1424287
CAS RN: 53091-78-4
M. Wt: 347.3 g/mol
InChI Key: NJHPBHHJKADMIG-UHFFFAOYSA-L
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Description

Synthesis Analysis

Pubchem_53433225 is a white crystalline substance that is insoluble in water but soluble in organic solvents. It has a molecular weight of 372.46 g/mol and a melting point of 290°C. It is a stable compound that is resistant to heat and light, but it can be degraded by strong oxidizing agents.


Molecular Structure Analysis

The PubChem Chemical Structure Search allows users to perform various searches using both textual and non-textual queries . This search interface is integrated with PubChem Sketcher, which enables users to provide the 2-D structure of a molecule as a query for chemical structure search .


Chemical Reactions Analysis

While specific chemical reactions involving Pubchem_53433225 are not detailed in the search results, it’s worth noting that the study of chemical reactions involves looking at various properties including thermochemical data (e.g., enthalpy of formation, heat capacity, and vapor pressure), reaction thermochemistry data (e.g., enthalpy of reaction and free energy of reaction), spectroscopic data (e.g., IR and UV/Vis spectra), gas chromatographic data, ion energetics data, and so on .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Pubchem_53433225 can include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Overview of PubChem

PubChem, launched in 2004 as part of the Molecular Libraries Roadmap Initiatives by the US National Institutes of Health (NIH), has evolved into a significant chemical information resource. It comprises three interconnected databases: Substance, Compound, and BioAssay, providing comprehensive chemical information, unique chemical structures, and biological activity data of chemical substances. The platform serves as a chemical information backbone for researchers, facilitating access to data through web-based interfaces and programmatic access for textual and non-textual searches (Kim et al., 2015).

Enhancements in PubChem

In recent years, PubChem has seen significant enhancements. New data content, including spectral information, scientific articles mentioning chemicals, and information for food and agricultural chemicals, has been added. Improvements to web interfaces and the introduction of new programmatic access interfaces like PUG-View have made PubChem more accessible and user-friendly for the biomedical research community (Kim et al., 2018).

Virtual Screening and Drug Discovery

PubChem plays a critical role in cheminformatics, virtual screening, and toxicity prediction modeling. Its extensive database supports computer-aided drug design by providing opportunities for the development of virtual screening models for bioactivity and toxicity predictions. The availability of large-scale and highly complex biological screening data in PubChem poses both opportunities and challenges for drug design, necessitating novel data-mining cheminformatics tools and virtual screening algorithms (Xie, 2010).

Bibliometric Analysis and Drug Discovery Support

A bibliometric analysis highlights PubChem's global usage in fields such as chemical biology, medicinal chemistry, and informatics research. It supports drug discovery by aiding in lead identification and optimization, compound-target profiling, and elucidation of pharmacological mechanisms vital for drug innovation and repurposing (Cheng et al., 2014).

Programmatic Access and Data Integration

PubChem provides multiple programmatic access routes, including PUG-REST, for easy data retrieval and integration. This facilitates the sharing and analysis of chemical information, enhancing research in cheminformatics, chemical biology, and drug discovery. The continuous updates to programmatic access routes underscore PubChem's commitment to serving the scientific community's evolving needs (Kim et al., 2018).

Future Directions

While specific future directions for Pubchem_53433225 are not detailed in the search results, it’s worth noting that PubChem is a key chemical information resource for biomedical research communities in many areas such as cheminformatics, chemical biology, medicinal chemistry, and drug discovery . Therefore, future research involving Pubchem_53433225 could potentially contribute to these fields.

properties

IUPAC Name

sodium;9H-fluorene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6S2.Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);/q;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPBHHJKADMIG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NaO6S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700623
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;9H-fluorene-2,7-disulfonate

CAS RN

53091-78-4
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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